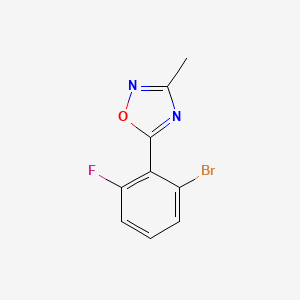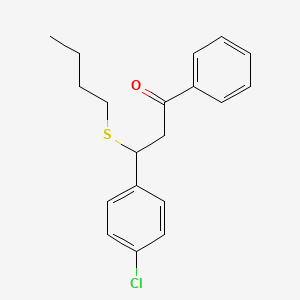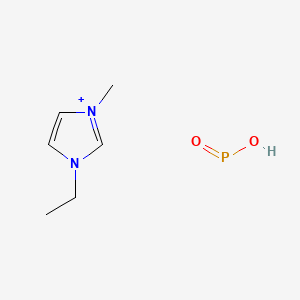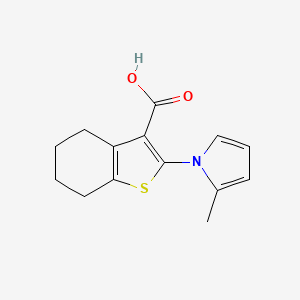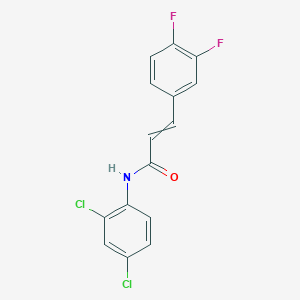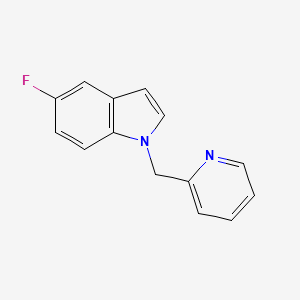![molecular formula C14H12N2O2 B12520345 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- CAS No. 820964-14-5](/img/structure/B12520345.png)
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the pyrroloimidazole family, known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- typically involves the cycloaddition of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). This reaction is carried out under reflux in a tetrahydrofuran (THF) system with potassium hydroxide (KOH) as a base . Another method involves the use of t-butyl sodium (t-BuONa) in THF, where TosMIC acts in two directions, leading to the formation of both bipyrroles and pyrroloimidazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
化学反応の分析
Types of Reactions: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, where functional groups can be replaced under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can exhibit different biological and chemical properties.
科学的研究の応用
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate vitamin D receptor (VDR) signaling, leading to the regulation of tumor-related signal transduction and protection against microbial infections . The compound can also induce autophagy and apoptosis through the regulation of NF-κB signal transduction mediated by VDR signaling .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs) and are used in cancer therapy.
Imidazol[1,5-a]indole-1,3-diones: These compounds are synthesized via N–H functionalization and serve as useful scaffolds in medicinal chemistry.
Uniqueness: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- stands out due to its dual role in modulating VDR signaling and inducing autophagy and apoptosis. This dual functionality makes it a promising candidate for therapeutic applications, particularly in cancer treatment and immune modulation .
特性
CAS番号 |
820964-14-5 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
2-(1-phenylethyl)pyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C14H12N2O2/c1-10(11-6-3-2-4-7-11)16-13(17)12-8-5-9-15(12)14(16)18/h2-10H,1H3 |
InChIキー |
UVBQSZBZXAMBRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CN3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
